Cas no 1894397-53-5 (methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate)

methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-4845986
- 1894397-53-5
- methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate
-
- インチ: 1S/C6H8N2O3/c1-8-3-4(5(9)11-2)7-6(8)10/h3H,1-2H3,(H,7,10)
- InChIKey: VHHNXHAWKYJRFL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN(C)C(N1)=O)=O
計算された属性
- せいみつぶんしりょう: 156.05349212g/mol
- どういたいしつりょう: 156.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 58.6Ų
methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4845986-2.5g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 2.5g |
$1903.0 | 2023-05-31 | ||
Enamine | EN300-4845986-10.0g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 10g |
$4176.0 | 2023-05-31 | ||
Enamine | EN300-4845986-0.5g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 0.5g |
$758.0 | 2023-05-31 | ||
Enamine | EN300-4845986-0.05g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 0.05g |
$226.0 | 2023-05-31 | ||
Enamine | EN300-4845986-0.25g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 0.25g |
$481.0 | 2023-05-31 | ||
Enamine | EN300-4845986-5.0g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 5g |
$2816.0 | 2023-05-31 | ||
Enamine | EN300-4845986-1.0g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 1g |
$971.0 | 2023-05-31 | ||
Enamine | EN300-4845986-0.1g |
methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |
1894397-53-5 | 0.1g |
$337.0 | 2023-05-31 |
methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylateに関する追加情報
Exploring Methyl 2-Hydroxy-1-methyl-1H-imidazole-4-carboxylate (CAS 1894397-53-5): Properties, Applications, and Market Insights
Methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate (CAS 1894397-53-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This imidazole derivative is characterized by its unique molecular structure, combining a carboxylate ester group with a hydroxyl-substituted imidazole ring. The compound's chemical formula is C6H8N2O3, with a molecular weight of 156.14 g/mol. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.
The physical and chemical properties of methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate contribute to its versatility in synthetic applications. Typically appearing as a white to off-white crystalline powder, this compound exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), while being less soluble in water. The presence of both hydroxyl and carboxylate functional groups within the imidazole framework provides multiple sites for chemical modification, making it a flexible building block in organic synthesis. Researchers particularly value its stability under standard laboratory conditions, which facilitates handling and storage.
In the pharmaceutical industry, CAS 1894397-53-5 has emerged as a key intermediate in the development of novel therapeutic agents. Recent studies have explored its potential in creating small molecule inhibitors targeting various enzymatic pathways. The compound's imidazole core is structurally similar to portions of important biological molecules, allowing for the design of drug candidates with improved binding affinities. Particularly in the field of oncology research, derivatives of this compound have shown promise in early-stage drug discovery projects, aligning with current trends in personalized medicine and targeted cancer therapies.
The agrochemical sector has also shown growing interest in methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate as a precursor for novel crop protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are investigating this compound's potential in developing next-generation pesticides with improved selectivity and lower toxicity profiles. Its molecular structure offers opportunities for creating compounds that target specific pests while minimizing effects on beneficial organisms, addressing current market demands for eco-friendly agrochemicals.
From a synthetic chemistry perspective, this compound serves as a valuable scaffold for heterocyclic chemistry applications. The presence of multiple functional groups allows for diverse chemical transformations, including ester hydrolysis, nucleophilic substitutions, and ring-forming reactions. Recent publications have highlighted its use in multicomponent reactions, where it contributes to the efficient construction of complex molecular architectures. These applications are particularly relevant in the context of current trends toward atom-economical and green chemistry approaches in organic synthesis.
The market dynamics for methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate reflect the growing demand for specialized chemical intermediates in life sciences research. While comprehensive market data for this specific compound is limited due to its specialized nature, the broader imidazole derivatives market has shown consistent growth, driven by pharmaceutical and agrochemical applications. Current pricing trends indicate that this compound commands premium pricing compared to simpler imidazole derivatives, reflecting its higher synthetic complexity and specialized applications. Suppliers typically offer it in research quantities ranging from milligrams to kilogram scales, with purity specifications usually exceeding 95%.
Quality control and analytical characterization of CAS 1894397-53-5 typically involve a combination of techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and development applications. Storage recommendations generally suggest keeping the material in a cool, dry environment, protected from light and moisture to maintain stability over extended periods. These handling protocols align with current good laboratory practices (GLP) and quality management standards in the chemical industry.
Looking toward future developments, researchers are exploring novel synthetic routes to methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate that could improve yield, reduce production costs, and minimize environmental impact. Recent patent literature suggests ongoing interest in catalytic processes and flow chemistry approaches for the synthesis of similar imidazole derivatives. These innovations respond to the chemical industry's broader push toward sustainable manufacturing practices and process intensification.
For researchers considering working with this compound, it's important to note that while methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate is not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed. This includes the use of appropriate personal protective equipment and adherence to institutional chemical hygiene plans. The compound's safety profile compares favorably with many other reactive intermediates used in medicinal chemistry, contributing to its popularity in research settings.
In conclusion, methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate (CAS 1894397-53-5) represents an important building block in modern chemical research, with applications spanning pharmaceutical development, agrochemical innovation, and advanced synthetic methodologies. Its unique structural features and versatility position it as a valuable tool for researchers addressing current challenges in drug discovery and sustainable chemistry. As scientific understanding of imidazole chemistry continues to advance, this compound is likely to play an increasingly significant role in the development of novel bioactive molecules and functional materials.
1894397-53-5 (methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate) 関連製品
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)




